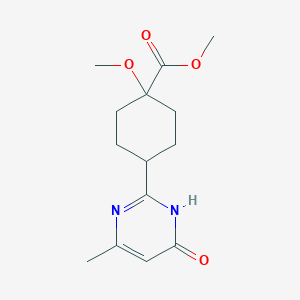
Methyl 4-(4-hydroxy-6-methyl-pyrimidin-2-yl)-1-methoxy-cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(4-hydroxy-6-méthyl-pyrimidin-2-yl)-1-méthoxy-cyclohexanecarboxylate de méthyle est un composé organique complexe avec une structure unique qui combine un cycle pyrimidinique à un cycle cyclohexane
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(4-hydroxy-6-méthyl-pyrimidin-2-yl)-1-méthoxy-cyclohexanecarboxylate de méthyle implique généralement plusieurs étapes :
Formation du cycle pyrimidinique : Le cycle pyrimidinique peut être synthétisé par une réaction de condensation impliquant un composé β-dicarbonylé et une amidine.
Formation du cycle cyclohexane : Le cycle cyclohexane est introduit par une réaction de Diels-Alder, où un diène réagit avec un diénophile.
Estérification : La dernière étape implique l’estérification du groupe acide carboxylique avec du méthanol en présence d’un catalyseur acide.
Méthodes de production industrielle
Dans les milieux industriels, la production de ce composé peut impliquer des réacteurs à écoulement continu afin d’assurer un contrôle précis des conditions de réaction, telles que la température, la pression et les concentrations de réactifs. Cette méthode améliore le rendement et la pureté tout en réduisant les coûts de production.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Ce composé peut subir des réactions d’oxydation, généralement en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d’acides carboxyliques.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium, conduisant à la formation d’alcools.
Substitution : Des réactions de substitution nucléophile peuvent se produire sur le cycle pyrimidinique, où les nucléophiles remplacent les groupes partant tels que les halogénures.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Hydroxyde de sodium en solutions aqueuses ou alcooliques.
Principaux produits formés
Oxydation : Cétones, acides carboxyliques.
Réduction : Alcools.
Substitution : Diverses pyrimidines substituées.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet la création de diverses bibliothèques chimiques pour la découverte de médicaments.
Biologie
En recherche biologique, le 4-(4-hydroxy-6-méthyl-pyrimidin-2-yl)-1-méthoxy-cyclohexanecarboxylate de méthyle est étudié pour son potentiel en tant qu’inhibiteur enzymatique. Sa capacité à interagir avec des enzymes spécifiques en fait un candidat pour le développement de nouveaux agents thérapeutiques.
Médecine
En médecine, ce composé est étudié pour son utilisation potentielle dans le traitement de diverses maladies. Sa structure unique lui permet d’interagir avec des cibles biologiques d’une manière que d’autres composés ne peuvent pas, ce qui en fait un candidat prometteur pour le développement de médicaments.
Industrie
Dans le secteur industriel, ce composé est utilisé dans la production de produits chimiques et de matériaux spécialisés. Ses propriétés uniques le rendent adapté aux applications dans les revêtements, les adhésifs et les polymères.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, Methyl 4-(4-hydroxy-6-methyl-pyrimidin-2-yl)-1-methoxy-cyclohexanecarboxylate is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential use in treating various diseases. Its unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
Le mécanisme d’action du 4-(4-hydroxy-6-méthyl-pyrimidin-2-yl)-1-méthoxy-cyclohexanecarboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé se lie à ces cibles, modifiant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l’application et de la cible spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(4-hydroxy-6-méthyl-pyrimidin-2-yl)-cyclohexanecarboxylate de méthyle
- 4-(4-hydroxy-6-méthyl-pyrimidin-2-yl)-1-hydroxy-cyclohexanecarboxylate de méthyle
- 4-(4-hydroxy-6-méthyl-pyrimidin-2-yl)-1-éthoxy-cyclohexanecarboxylate de méthyle
Unicité
Le 4-(4-hydroxy-6-méthyl-pyrimidin-2-yl)-1-méthoxy-cyclohexanecarboxylate de méthyle se distingue par son groupe méthoxy sur le cycle cyclohexane. Ce groupe fonctionnel peut influencer la réactivité, la solubilité et l’interaction du composé avec les cibles biologiques, ce qui le rend unique par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C14H20N2O4 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
methyl 1-methoxy-4-(4-methyl-6-oxo-1H-pyrimidin-2-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H20N2O4/c1-9-8-11(17)16-12(15-9)10-4-6-14(20-3,7-5-10)13(18)19-2/h8,10H,4-7H2,1-3H3,(H,15,16,17) |
Clé InChI |
WLQDQNXXXPUSAY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC(=N1)C2CCC(CC2)(C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




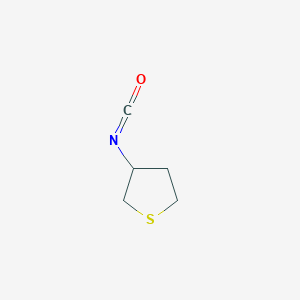
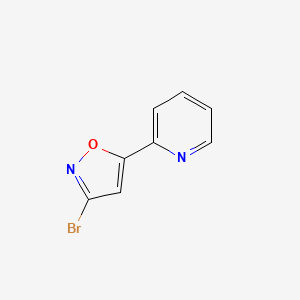
![N-[2,2-dichloro-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B11715281.png)





![Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate](/img/structure/B11715328.png)
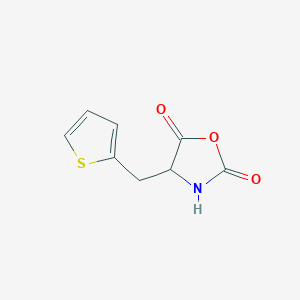
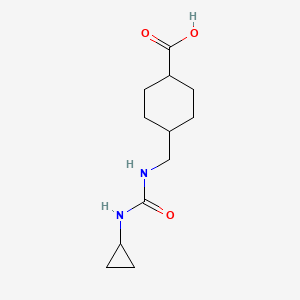
![(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11715345.png)
